N-(2-benzoyl-4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN2O4S/c23-15-6-8-18(17(12-15)21(26)13-4-2-1-3-5-13)24-22(27)20-11-14-10-16(25(28)29)7-9-19(14)30-20/h1-12H,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKMDGROTVSFFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-benzoyl-4-chlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 367.82 g/mol. The compound's structure features a benzothiophene core, which is known for its role in various biological activities.
1. Inhibition of Enzymatic Activity
Research indicates that compounds with a benzothiophene scaffold often exhibit inhibitory effects on key enzymes involved in various biological processes. For instance, studies have shown that related benzothiophene derivatives can inhibit cholinesterases, which are crucial in neurotransmission. The structure-activity relationship (SAR) indicates that modifications at specific positions significantly enhance inhibitory potency.
2. Antiviral Activity
Recent investigations have highlighted the compound's potential as an antiviral agent. For example, derivatives of benzothiophene have shown efficacy against human adenovirus (HAdV) by targeting viral DNA replication processes. Preliminary studies suggest that this compound may exhibit similar mechanisms, although specific IC50 values remain to be determined.
Anticancer Properties
Several studies have reported the anticancer potential of benzothiophene derivatives. For instance, compounds that share structural similarities with this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Apoptosis |
| Compound B | MCF7 | 10.0 | Cell cycle arrest |
| N-(2-benzoyl...) | A549 (Lung cancer) | TBD | TBD |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays suggest that it may inhibit pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases.
Study on Cholinesterase Inhibition
A study conducted on related benzothiophene derivatives demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most potent compounds exhibited IC50 values comparable to established inhibitors like galantamine.
Antiviral Efficacy Against HAdV
In a recent study focusing on antiviral agents, certain benzothiophene derivatives were tested against HAdV with promising results. While specific data for this compound is still forthcoming, the structural similarities suggest potential efficacy.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Benzothiophene Derivatives
*Predicted values based on structural similarity.
Key Findings and Implications
- Structural Flexibility vs. Rigidity : The benzothiophene core in the target compound likely enhances planarity and aromatic interactions compared to smaller heterocycles (e.g., thiazole) or flexible acetamide derivatives.
- Nitro Group Reactivity: Shared with carcinogenic nitrofurans, the nitro group may necessitate further toxicity studies for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
